Cas no 127326-78-7 (Benzene, 4-bromo-2-fluoro-1-(pentyloxy)-)

Technical Introduction: Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- is a halogenated aromatic ether characterized by its bromo and fluoro substituents, along with a pentyloxy side chain. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the pentyloxy group contributes to improved solubility in organic solvents. Its well-defined structure and functional group compatibility make it a valuable building block for constructing complex molecular architectures.
Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- structure
127326-78-7 structure
Product Name:Benzene, 4-bromo-2-fluoro-1-(pentyloxy)-
CAS No:127326-78-7
MF:C11H14BrFO
MW:261.130666255951
MDL:MFCD18917785
CID:1225584
PubChem ID:22717520
Update Time:2025-05-21

Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-bromo-2-fluoro-1-(pentyloxy)-
    • DTXSID401286639
    • 4-Bromo-2-fluoro-1-(pentyloxy)benzene
    • 1-Bromo-3-fluoro-4-n-pentyloxybenzene
    • SCHEMBL6687682
    • 127326-78-7
    • 4-bromo-2-fluoro-1-pentoxybenzene
    • MDL: MFCD18917785
    • Inchi: 1S/C11H14BrFO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3
    • InChI Key: FCYFSULPHRADAI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)OCCCCC

Computed Properties

  • Exact Mass: 274.03688
  • Monoisotopic Mass: 260.02121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on Benzene, 4-bromo-2-fluoro-1-(pentyloxy)-

Chemical Profile of Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- (CAS No. 127326-78-7)

Benzene, 4-bromo-2-fluoro-1-(pentyloxy)-, identified by its Chemical Abstracts Service (CAS) number 127326-78-7, is a fluorinated aromatic compound featuring a pentyloxy substituent. This molecule has garnered significant attention in the field of medicinal chemistry due to its structural versatility and potential biological activity. The presence of both bromine and fluorine atoms enhances its utility as an intermediate in the synthesis of more complex pharmacophores, making it a valuable building block for drug discovery initiatives.

The synthesis of Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- typically involves multi-step organic transformations, often starting from commercially available precursors such as 4-bromoiodobenzene or 2-fluorobenzyl halides. The introduction of the pentyloxy group via nucleophilic substitution or etherification reactions introduces a hydrophobic moiety that can modulate solubility and metabolic stability in drug candidates. This structural feature is particularly relevant in the design of molecules targeting membrane-bound receptors or enzymes, where lipophilicity plays a critical role in binding affinity and pharmacokinetic properties.

Recent advancements in computational chemistry have enabled the rapid screening of derivatives like Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- for novel bioactivities. Machine learning models trained on large datasets of bioactive compounds have identified this scaffold as a promising candidate for further optimization. Specifically, virtual screening approaches have suggested its potential in inhibiting kinases and other enzymes implicated in cancer progression. The bromine and fluorine substituents are particularly attractive due to their ability to engage in halogen bonding interactions with biological targets, potentially enhancing binding specificity.

In the realm of medicinal chemistry, the fluorine atom is renowned for its ability to influence metabolic stability and electronic properties of molecules. The electron-withdrawing nature of fluorine can increase the lipophilicity of a compound while simultaneously reducing susceptibility to oxidative degradation. This makes Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- an appealing candidate for further exploration as a lead compound or intermediate in the development of small-molecule therapeutics.

The pentyloxy group contributes an aliphatic chain that can affect both the solubility and interactions with biological targets. In drug design, such chains are often employed to balance hydrophilic and hydrophobic properties, ensuring adequate distribution within biological systems. Additionally, the presence of a primary alcohol at the end of the pentyloxy moiety provides opportunities for further functionalization via esterification or etherification reactions, allowing chemists to fine-tune physicochemical properties as needed.

Current research in synthetic organic chemistry has focused on developing more efficient methodologies for constructing complex aromatic derivatives like Benzene, 4-bromo-2-fluoro-1-(pentyloxy)-. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-mediated processes, have emerged as powerful tools for introducing halogen substituents at desired positions while maintaining high selectivity. These advances have reduced reaction times and improved yields, making it feasible to explore larger libraries of derivatives more rapidly than traditional synthetic routes would allow.

The pharmaceutical industry has long recognized the importance of structurally diverse compounds in identifying new therapeutic agents. Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- exemplifies this principle by combining multiple pharmacophoric elements into a single scaffold. Its potential applications span multiple therapeutic areas, including oncology, neurology, and anti-inflammatory diseases. The bromine atom is particularly useful for further derivatization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups that may enhance biological activity.

From a computational perspective, the three-dimensional structure of Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- has been modeled using density functional theory (DFT) calculations to predict its interaction with potential biological targets. These studies suggest that the compound can adopt multiple conformations depending on solvent environment and binding interactions. Such flexibility is often advantageous in drug design, as it allows molecules to adapt to varying binding site geometries within biological macromolecules.

The role of fluorine-containing compounds in modern medicine cannot be overstated. Beyond their influence on metabolic stability and lipophilicity, fluorine atoms can participate in unique non-covalent interactions with biological targets. For instance, C-F bonds exhibit significant dipole moments that can enhance hydrogen bonding interactions with polar residues in proteins or nucleic acids. This property has been leveraged in designing highly potent and selective inhibitors for enzymes such as kinases and proteases.

In conclusion, Benzene, 4-bromo-2-fluoro-1-(pentyloxy)- (CAS No. 127326-78-7) represents a structurally interesting compound with significant potential in medicinal chemistry applications. Its combination of halogen substituents and aliphatic ether moieties provides ample opportunities for further derivatization and optimization toward therapeutic use. As research continues to uncover new synthetic methodologies and computational tools for drug discovery, this compound will undoubtedly remain a valuable asset in the quest for novel pharmacological agents.

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